6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, also known as EPPO, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. EPPO has been studied extensively as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied extensively as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. In particular, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied as an inhibitor of DHODH, an enzyme essential for the synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. Inhibition of DHODH may lead to decreased DNA and RNA synthesis, which can be beneficial in the treatment of certain types of cancer. Additionally, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied as a potential inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. Inhibition of PI3K may be beneficial in the treatment of autoimmune disorders.
Mécanisme D'action
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is an inhibitor of the enzyme DHODH. DHODH is an enzyme involved in the synthesis of the pyrimidine nucleotides uridine monophosphate (UMP) and thymidine monophosphate (TMP). 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one binds to the active site of DHODH and inhibits its activity, leading to decreased production of UMP and TMP. In addition, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been found to inhibit the enzyme PI3K, which plays a role in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Inhibition of DHODH by 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one leads to decreased production of UMP and TMP, which can have a variety of effects on cells. Decreased production of UMP and TMP can lead to decreased DNA and RNA synthesis, which can be beneficial in the treatment of certain types of cancer. Additionally, inhibition of PI3K by 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can lead to decreased cell growth and survival, which can be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as a therapeutic agent include its ability to target specific enzymes and its potential to be used in combination with other drugs. Additionally, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one in laboratory experiments. For example, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is not very stable and has a short half-life in the body, which may limit its effectiveness in vivo. Additionally, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has not been extensively studied in humans, so its safety and efficacy in humans is unknown.
Orientations Futures
Given the potential of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as a therapeutic agent, there are many potential future directions for research. For example, further research could be conducted to determine the safety and efficacy of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one in humans. Additionally, research could be conducted to determine the optimal dosage and administration of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one. Additionally, research could be conducted to determine the potential of combining 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one with other drugs to enhance its efficacy. Finally, research could be conducted to determine the potential of using 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one as an inhibitor of other enzymes, such as PI3K.
Méthodes De Synthèse
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl isocyanate with 1-(2-piperidin-1-yl)ethanol in the presence of triethylamine. This reaction yields the intermediate 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, which can be further purified by recrystallization.
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-8-6-15(7-9-16)17-12-18(23)22(14-20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12,14H,2-5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIJEQZGWFTWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.